Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate
Description
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate is a bicyclic organic compound featuring a bicyclo[2.1.1]hexane core substituted with a piperidin-3-yl group at position 1 and a methyl ester at position 3. Its hydrochloride salt is commercially available through multiple suppliers, as noted in industrial catalogues .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
methyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)11-9-4-5-13(11,7-9)10-3-2-6-14-8-10/h9-11,14H,2-8H2,1H3 |
InChI Key |
PAFDKGGSLBRPIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC1(C2)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of rigid bicyclic structures on biological activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure can influence the binding affinity and selectivity of the compound for its targets. This can result in specific biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic esters and heterocycles, focusing on core frameworks, substituents, and inferred properties.
Bicyclo[3.1.0]hexane Derivatives
Compounds such as Methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4d) and Methyl 1-(2,4-dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4i) () share a bicyclo[3.1.0]hexane core but differ in key aspects:
- Core Structure : The bicyclo[3.1.0] system introduces a fused cyclopropane ring, increasing ring strain compared to the bicyclo[2.1.1]hexane core of the target compound.
- Substituents: These derivatives feature aryl groups (e.g., 4-chlorophenyl, 2,4-dinitrophenyl) and heteroatoms (oxygen and nitrogen in the ring), enhancing polarity and reactivity.
- Synthesis : Yields for bicyclo[3.1.0] derivatives range from 32.5% (4d) to 89% (4m), suggesting synthetic challenges dependent on substituent steric and electronic effects .
Bicyclo[2.1.1]hexane Analogues
- Methyl bicyclo[2.1.1]hexane-5-carboxylate (CAS 565184-50-1, ) lacks the piperidinyl substituent, resulting in a simpler structure (C8H12O2, MW 140.18). Its lower molecular weight and absence of a basic group may reduce bioavailability compared to the target compound .
- 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid () replaces the piperidinyl group with a thiazole ring, introducing aromaticity and sulfur-based electronic effects. This substitution likely alters metabolic stability and binding interactions .
Piperidine-Containing Heterocycles
- Methyl 1H-benzimidazole-5-carboxylates () incorporate 4-methylpiperidinyl groups to enhance antibacterial activity. While pharmacologically relevant, their benzimidazole core differs significantly from the bicyclohexane system, leading to distinct electronic and steric profiles .
Physicochemical and Functional Properties
Melting Points and Solubility
- Bicyclo[3.1.0] derivatives like 4d and 4i are solids with melting points of 135–136°C and 168–170°C, respectively, attributed to strong intermolecular forces from polar substituents . The target compound’s hydrochloride salt () is likely a solid, but its exact melting point is unspecified.
- Piperidine-containing compounds generally exhibit improved water solubility in protonated forms (e.g., hydrochloride salts) due to increased polarity .
Molecular Weight and Lipophilicity
- Addition of the piperidinyl group (C5H11N) would increase MW to ~225–250 g/mol, enhancing lipophilicity compared to simpler esters .
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